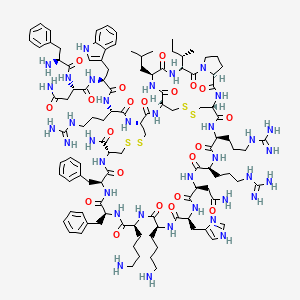
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a disulfide bond between the cysteine residues, which can significantly influence its structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated synthesizers that can handle large quantities of reagents and resins. The process is optimized for efficiency and yield, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves reagents like N-hydroxysuccinimide (NHS) esters for modifying lysine residues.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction yields free thiol groups.
Scientific Research Applications
Peptides like “H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, particularly in targeting specific proteins or receptors.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action for peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins. The disulfide bonds in the peptide can stabilize its structure, allowing it to bind more effectively to its target and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-NH2: A similar peptide with slight variations in the amino acid sequence.
H-Phe-Asn-Trp-Arg-Cys(1)-Cys(2)-Leu-Ile-Pro-Cys(2)-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys(1)-OH: A peptide with a free carboxyl group at the C-terminus instead of an amide group.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence and the presence of disulfide bonds, which can significantly influence its biological activity and stability.
Properties
Molecular Formula |
C111H164N36O21S4 |
|---|---|
Molecular Weight |
2467.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,4R,9R,12S,15S,18S,21S,24S,27S,30S,33S,36R,39S,45S,48S)-18,21-bis(4-aminobutyl)-27-(2-amino-2-oxoethyl)-12,15-dibenzyl-45-[(2S)-butan-2-yl]-30,33-bis(3-carbamimidamidopropyl)-9-carbamoyl-24-(1H-imidazol-4-ylmethyl)-48-(2-methylpropyl)-3,11,14,17,20,23,26,29,32,35,38,44,47,50-tetradecaoxo-6,7,52,53-tetrathia-2,10,13,16,19,22,25,28,31,34,37,43,46,49-tetradecazatricyclo[34.14.4.039,43]tetrapentacontan-4-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1 |
InChI Key |
DWDRIWQVJMGMNY-KJGHYZMMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)N |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



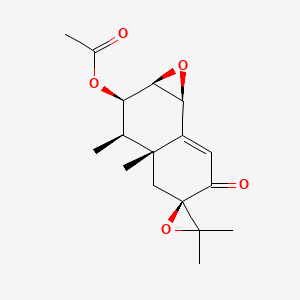
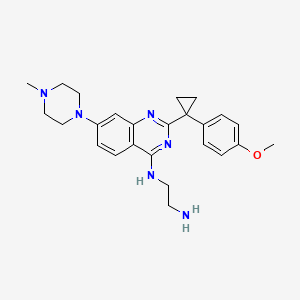
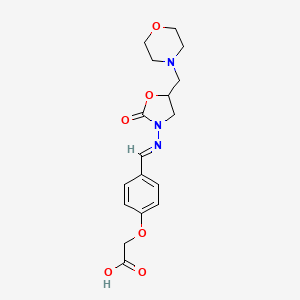

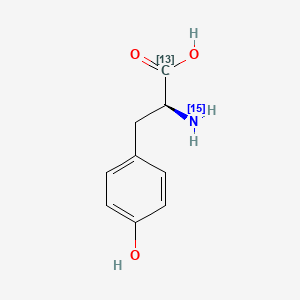
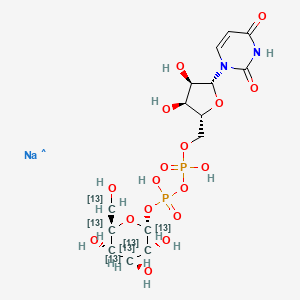
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
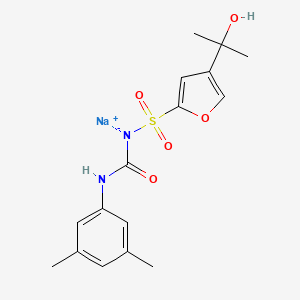
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
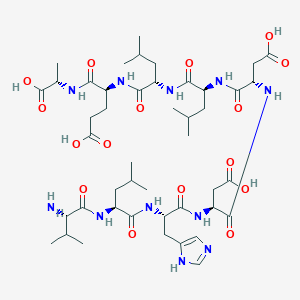
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)
![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
